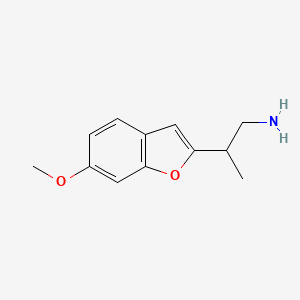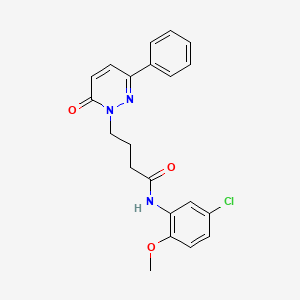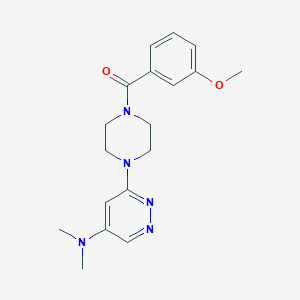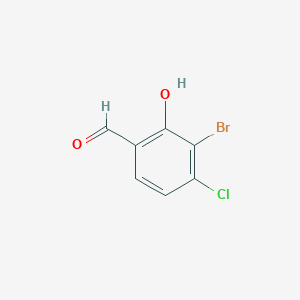
2-(6-Methoxy-1-benzofuran-2-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Methoxy-1-benzofuran-2-yl)propan-1-amine is a compound with the CAS Number: 2092104-72-6 . It has a molecular weight of 205.26 . The IUPAC name for this compound is 2-(6-methoxy-1-benzofuran-2-yl)propylamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15NO2/c1-8(7-13)11-5-9-3-4-10(14-2)6-12(9)15-11/h3-6,8H,7,13H2,1-2H3 . This indicates that the compound contains 12 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Wissenschaftliche Forschungsanwendungen
In Vitro Toxicokinetics and Analytical Toxicology
A study explored the toxicokinetic properties and analytical detection of various novel NBOMe derivatives, including 1-(1-Benzofuran-5-yl)-N-[(2-methoxyphenyl)methyl]propan-2-amine (5-APB-NBOMe). This research contributes to understanding the metabolic pathways and detection methods of such compounds in forensic and clinical toxicology (Richter et al., 2019).
Synthesis and Biological Activities
The synthesis and characterization of new benzofuran derivatives, including ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates, were conducted. These compounds showed potential in vitro anti-HIV-1 and HIV-2 activities, indicating their relevance in developing antiviral therapies (Mubarak et al., 2007).
Analgesic Activity of Benzofuran Derivatives
Research on substituted 1-benzofurans and 1-benzothiophenes, including derivatives of 2-benzoyl-1-benzofuran-3-amines, demonstrated considerable analgesic activity. This highlights the potential of benzofuran derivatives in pain management (Rádl et al., 2000).
Furan Derivatives in Organic Synthesis
A study on the cyclization of 3-(Benzofuran-3-yl)propionic acid derivatives revealed new methods in organic synthesis. The formation of various furan derivatives, like 6-methoxy-2a,3,4,5-tetrahydro-2H-naphtho[1,8-bc]furan-5-one, opens avenues in chemical synthesis and pharmaceutical development (Horaguchi et al., 1976).
LC-MS/MS Analysis in Pharmacokinetics
An LC-MS/MS analytical method was developed for two benzodifuranyl derivatives in rat plasma, contributing to pharmacokinetic studies and understanding drug metabolism (Baralla et al., 2019).
Synthesis of Justicia Lignans
Research on the synthesis of tiruneesiin, a neolignan from Justicia species, involved benzofuran derivatives, illustrating the significance of these compounds in natural product synthesis and potential therapeutic applications (Subbaraju et al., 2007).
Structural Revision and Synthesis of Benzofuran Derivatives
A study on the structural revision of sesbagrandiflorains and synthesis of new benzofuran derivatives indicated their potential in antibacterial and cytotoxic applications, emphasizing the diverse biological activities of these compounds (Noviany et al., 2020).
Zukünftige Richtungen
Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis . Recently, this scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, there is potential for future research in this area, especially in the development of new therapeutic agents.
Wirkmechanismus
Target of Action
The primary targets of 2-(6-Methoxy-1-benzofuran-2-yl)propan-1-amine are the monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) . These transporters play a crucial role in regulating the concentration of monoamine neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling .
Mode of Action
This compound acts as a substrate-type releaser at DAT, NET, and SERT . It binds to these transporters and induces the release of dopamine, norepinephrine, and serotonin into the synaptic cleft . This compound is also a potent full agonist of the serotonin 5-HT2B receptor , which is involved in various physiological processes including the modulation of neurotransmission .
Biochemical Pathways
The compound’s action on monoamine transporters and the 5-HT2B receptor affects the monoaminergic system, leading to increased extracellular concentrations of dopamine, norepinephrine, and serotonin . This can result in enhanced neurotransmission and downstream effects such as behavioral activation .
Pharmacokinetics
Similar compounds are known to have good bioavailability and can cross the blood-brain barrier effectively . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability and pharmacological effects.
Result of Action
The action of this compound leads to increased extracellular concentrations of dopamine, norepinephrine, and serotonin . This can result in a range of molecular and cellular effects, including enhanced neurotransmission, behavioral activation, and potentially, psychoactive effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature could affect the compound’s stability and activity. Furthermore, the compound’s action could be influenced by the presence of other substances or drugs that enhance monoamine transmission .
Eigenschaften
IUPAC Name |
2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8(7-13)11-5-9-3-4-10(14-2)6-12(9)15-11/h3-6,8H,7,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTXTGUACXSSDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC2=C(O1)C=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-cyclopentyl-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea](/img/structure/B2358378.png)






![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide](/img/structure/B2358391.png)

![7-[2-(4-ethylpiperazin-1-yl)ethyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2358393.png)
![N-(3,4-difluorophenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2358394.png)
![4-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B2358397.png)
![1-(3-((3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2358398.png)

